VU6015929
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU6015929 is a potent and selective inhibitor of discoidin domain receptor 1 and discoidin domain receptor 2. These receptors are part of the receptor tyrosine kinase family, which play crucial roles in cellular processes such as proliferation, differentiation, and survival. This compound has shown significant potential in blocking collagen-induced activation of discoidin domain receptor 1 and the production of collagen type IV, making it a promising candidate for antifibrotic therapy .
Mechanism of Action
Target of Action
The primary targets of VU6015929 are the discoidin domain receptors 1 and 2 (DDR1/2) . These receptors are protein tyrosine kinases that play a crucial role in many cellular functions, such as cell adhesion, migration, survival, and collagen production .
Mode of Action
This compound interacts with its targets, DDR1/2, by inhibiting their activity . It is a potent and selective inhibitor of these receptors, with IC50 values of 4.67 nM and 7.39 nM for DDR1 and DDR2, respectively . This interaction results in the blocking of collagen-induced DDR1 activation and collagen-IV production .
Biochemical Pathways
The inhibition of DDR1/2 by this compound affects the collagen-induced activation pathway . This pathway is crucial for collagen production, and its inhibition leads to a decrease in collagen-IV production . The downstream effects of this inhibition are still under investigation, but it is suggested that it could pave the way for new and more effective therapeutic options in anti-fibrotic treatment .
Pharmacokinetics
This compound has good in vitro and in vivo pharmacokinetics . It displays a good in vitro:in vivo correlation (IVIC), with moderate in vivo clearance (CL p = 34.2 mL/min/kg), an 3 hour half-life, moderate volume of distribution at steady state (V ss = 4.3 L/kg) and 12.5% oral bioavailability with a rapid T max (0.75 hr) . These properties impact the bioavailability of this compound, making it a potent and orally active compound .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of collagen I-induced DDR1 phosphorylation in a dose-dependent manner . It also significantly inhibits collagen IV production . These effects suggest that this compound could be a promising candidate for the development of new antifibrotic therapies .
Biochemical Analysis
Biochemical Properties
VU6015929 interacts with the discoidin domain receptors DDR1 and DDR2, inhibiting their activity. It potently blocks collagen-induced DDR1 activation and collagen-IV production .
Cellular Effects
This compound has significant effects on cellular processes. It inhibits collagen I-induced DDR1 phosphorylation in a dose-dependent manner . This inhibition can significantly reduce collagen IV production, impacting cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to DDR1 and DDR2, inhibiting their activity. This inhibition blocks collagen-induced DDR1 activation and reduces collagen-IV production .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a good in vitro:in vivo correlation (IVIC), with moderate in vivo clearance, an 3 hour half-life, and 12.5% oral bioavailability with a rapid T max (0.75 hr) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU6015929 involves multiple steps, starting with commercially available reagents. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using techniques such as column chromatography and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
VU6015929 primarily undergoes substitution reactions due to the presence of reactive functional groups such as fluorine and trifluoromethoxy. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
VU6015929 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of discoidin domain receptor 1 and discoidin domain receptor 2.
Biology: Helps in understanding the role of discoidin domain receptors in cellular processes and disease mechanisms.
Medicine: Investigated for its potential in treating fibrotic diseases by inhibiting collagen production.
Industry: Potential applications in developing antifibrotic therapies and other pharmaceutical products .
Comparison with Similar Compounds
Similar Compounds
Compound 1: Another inhibitor of discoidin domain receptor 1, but with lower potency and higher cytotoxicity.
Compound 7e: An improved version of VU6015929 with enhanced potency and better pharmacokinetic properties
Uniqueness
This compound stands out due to its high selectivity and potency in inhibiting discoidin domain receptor 1 and discoidin domain receptor 2. It also exhibits low cytotoxicity and favorable pharmacokinetic profiles, making it a superior candidate for antifibrotic therapy compared to other similar compounds .
Properties
IUPAC Name |
4-fluoro-3-[[5-(1-methylpyrazol-3-yl)pyridin-3-yl]methylamino]-N-[3-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N5O2/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28/h2-12,14,30H,13H2,1H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKVIUJIUTXIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CN=CC(=C2)CNC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.